molecular formula C13H20N2O4S B5985636 N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B5985636
M. Wt: 300.38 g/mol
InChI Key: NTTIPFDIQCOKBB-UHFFFAOYSA-N
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Description

N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was originally developed as a kinase inhibitor, but its mechanism of action has since been found to be more complex.

Mechanism of Action

The mechanism of action of N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 is complex and involves multiple pathways. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer cells, leading to uncontrolled proliferation and survival. N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. By targeting these pathways, N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 can inhibit tumor growth and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR. It can also induce apoptosis in cancer cells and inhibit their proliferation. In addition, N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has been found to have anti-inflammatory and immunomodulatory effects. These properties make it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 for lab experiments is its well-established synthesis method. This makes it readily available for use in research laboratories. In addition, its multiple targets make it a versatile tool for studying cancer biology. However, one limitation of N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 is its complex mechanism of action, which can make it difficult to interpret experimental results. In addition, its effects on normal cells and tissues are not well-understood, which could limit its clinical use.

Future Directions

There are several future directions for research on N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006. One area of focus is the development of new analogs with improved efficacy and selectivity. Another area of focus is the identification of biomarkers that can predict response to N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 treatment. In addition, there is ongoing research into the use of N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is interest in exploring the use of N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 in other diseases, such as inflammatory disorders and viral infections.

Synthesis Methods

The synthesis of N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 involves several steps, beginning with the reaction of 2-methoxy-1-methylethylamine with 3-(chloromethyl)-2-methylbenzoic acid. This produces an intermediate product, which is then reacted with sodium methanesulfinate to form the final compound. The synthesis method has been well-established and is widely used in research laboratories.

Scientific Research Applications

N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has also been found to induce apoptosis in cancer cells and inhibit their proliferation. These properties make it a promising candidate for cancer therapy.

properties

IUPAC Name

3-(methanesulfonamido)-N-(1-methoxypropan-2-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-9(8-19-3)14-13(16)11-6-5-7-12(10(11)2)15-20(4,17)18/h5-7,9,15H,8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTIPFDIQCOKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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